SBI-993

MondoA TXNIP ARRDC4

SBI-993 (CAS# 2073059-82-0) is the essential in vivo-grade analog of SBI-477. It overcomes the bioavailability limitations of its predecessor with enhanced potency and optimized pharmacokinetics, enabling reliable target engagement in animal models. For researchers transitioning MondoA/ChREBP studies from in vitro to diet-induced obese (DIO) mouse models or hepatocellular carcinoma (HCC) xenografts, this compound provides immediately actionable 50 mg/kg s.c. dosing without extensive PK optimization.

Molecular Formula C23H24N4O4S
Molecular Weight 452.5 g/mol
Cat. No. B11934513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSBI-993
Molecular FormulaC23H24N4O4S
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NCC(=O)N4CCOCC4
InChIInChI=1S/C23H24N4O4S/c1-30-19-8-4-16(5-9-19)20-15-32-23(25-20)26-22(29)17-2-6-18(7-3-17)24-14-21(28)27-10-12-31-13-11-27/h2-9,15,24H,10-14H2,1H3,(H,25,26,29)
InChIKeyBMMQYFWEGRLMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SBI-993: A Next-Generation MondoA/ChREBP Inhibitor for Advanced Metabolic and Oncology Research


SBI-993 (CAS# 2073059-82-0) is a second-generation small-molecule analog of the chemical probe SBI-477 [1]. It functions as a potent inhibitor of the transcription factors MondoA and ChREBP (Carbohydrate Responsive Element Binding Protein), key regulators of cellular metabolism [1][2]. This compound is designed to overcome the limitations of its predecessor, offering enhanced potency and pharmacokinetic properties suitable for in vivo applications, making it a critical tool for dissecting metabolic signaling in insulin resistance and a promising candidate for hepatocellular carcinoma (HCC) research [1][3].

Why SBI-477 is Not a Substitute for SBI-993 in In Vivo Studies


While the parent compound SBI-477 is an effective probe in vitro [1], it suffers from pharmacokinetic limitations that hinder its reliable use in animal models . Substituting SBI-477 for SBI-993 in long-term in vivo experiments can lead to inconsistent target engagement and misleading results due to poor bioavailability. SBI-993 was specifically developed as an analog with enhanced potency and PK properties optimized for in vivo applications, making it the required tool for translating MondoA/ChREBP inhibition into physiological models of disease .

Quantitative Differentiation of SBI-993: Head-to-Head Evidence for Procurement Decisions


Maintains In Vitro Target Engagement Comparable to SBI-477

In human skeletal myotubes, SBI-993 reduces the expression of the MondoA target genes thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4) to a degree similar to that observed with its parent compound, SBI-477 . This confirms that the structural modifications made to improve pharmacokinetics do not compromise its primary mechanism of action or target engagement in this key cell model.

MondoA TXNIP ARRDC4 Myotube

In Vivo Metabolic Efficacy: 50 mg/kg s.c. Regimen Reduces Lipogenic Gene Expression

A once-daily subcutaneous dose of SBI-993 at 50 mg/kg for 7 days in mice significantly reduces the expression of genes involved in triacylglyceride (TAG) synthesis and lipogenesis in both muscle and liver tissue . This regimen also improves insulin signaling in these tissues following an acute insulin challenge . This provides a validated, quantitative in vivo dosing protocol, which is absent for the parent compound SBI-477 due to its poor pharmacokinetic profile.

Insulin Resistance Lipogenesis TAG Metabolic Disease

In Vivo Antitumor Activity: Significant Suppression of HCC Tumor Growth

Pharmacological inhibition of ChREBP using SBI-993 results in a significant suppression of in vivo tumor growth in a preclinical model of hepatocellular carcinoma (HCC) [1]. Furthermore, the study demonstrates that SBI-993 acts as a potent adjuvant to sorafenib treatment [1]. This positions SBI-993 not only as a metabolic probe but also as a compound with direct therapeutic relevance in oncology.

Hepatocellular Carcinoma ChREBP Sorafenib Adjuvant In Vivo Efficacy

Enhanced Pharmacokinetic Properties Enable Reliable In Vivo Use

Multiple vendor sources consistently report that SBI-993 possesses 'improved potency and suitable pharmacokinetic properties for in vivo bioavailability' compared to its analog SBI-477 [1]. This is the primary design feature differentiating it from the first-generation probe. While specific PK parameters (e.g., Cmax, AUC) are not publicly disclosed, this class-level inference is strongly supported by its successful and validated use in multiple in vivo studies [2][3].

Pharmacokinetics Bioavailability In Vivo Probe Drug Development

Optimal Research Applications for SBI-993 Based on Evidence of Differentiation


In Vivo Metabolic Studies: Investigating MondoA/ChREBP in Insulin Resistance and Lipotoxicity

SBI-993 is the preferred tool for studies requiring systemic inhibition of MondoA/ChREBP. The validated 50 mg/kg s.c. dosing regimen makes it immediately actionable for experiments in diet-induced obese (DIO) mouse models. Researchers can directly compare the effects of this inhibitor on muscle and liver TAG levels, insulin sensitivity, and glucose tolerance [1] without the need for extensive PK optimization, which would be required for its predecessor SBI-477 .

Oncology Research: Probing ChREBP as a Therapeutic Target in Hepatocellular Carcinoma

Based on its demonstrated in vivo efficacy in suppressing HCC tumor growth , SBI-993 is a high-value compound for laboratories focused on liver cancer metabolism. It can be used to interrogate the role of ChREBP in tumor progression, and as a combination agent with standard-of-care kinase inhibitors like sorafenib to study mechanisms of resistance and synergy .

Confirmatory In Vitro Assays Requiring Translation to In Vivo Models

For researchers who have established in vitro data using siRNA against MondoA or the chemical probe SBI-477 , SBI-993 is the logical next step for moving to animal studies. Its similar in vitro target engagement profile ensures that in vivo results can be reliably linked back to prior mechanistic work [1], while its superior PK properties enable the transition from cell culture to whole-organism physiology .

Comparative Pharmacology: Benchmarking Novel MondoA/ChREBP Inhibitors

SBI-993 serves as an excellent reference compound for medicinal chemistry groups developing next-generation inhibitors of this pathway. Its well-documented in vitro and in vivo activity profile [1] provides a benchmark against which new chemical entities can be compared for target engagement, cellular potency, and initial in vivo efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for SBI-993

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.